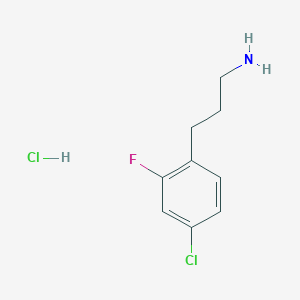
3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride
Übersicht
Beschreibung
“3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H12Cl2FN . It is used in organic chemistry as a building block .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a three-carbon chain (propane) with an amine group (-NH2) attached to one end and a phenyl ring substituted with a chlorine and a fluorine atom attached to the other end .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antioxidant Activity
Research has shown that derivatives of 3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride exhibit significant antibacterial properties. A study synthesized various amines and amine oxalates from this compound, demonstrating high antibacterial activity against certain strains, although they mostly did not neutralize superoxide radicals, indicating limited antioxidant properties (Arutyunyan et al., 2012). Another study reported the synthesis of secondary propanaryl-amines whose oxalates and hydrochlorides derived from 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine showed high antibacterial activity (Arutyunyan et al., 2017).
Photochemistry and Photocuring Activity
1-Halogeno-4-propoxythioxanthones, including derivatives related to this compound, have been studied for their photochemical and photopolymerisation properties. These compounds, including 1-fluoro-4-propoxythioxanthone (FPTX), exhibited high photoinitiation activity, particularly in conjunction with tertiary amine cosynergist and benzophenone (Allen et al., 1994).
Antiviral Activity
Tricyclic compounds with unique amine moieties derived from 3-(4-fluorophenyl)propan-1-amine hydrochloride have been explored for their potential as anti-influenza virus agents. One such compound demonstrated potent activity against influenza A virus, indicating its promise as a novel antiviral agent for humans (Oka et al., 2001).
Synthesis and Characterization of Derivatives
Several studies have focused on synthesizing and characterizing derivatives of this compound for various applications. For instance, a study involving the synthesis and characterization of chalcone derivatives, including (2E)-1-(4-fluorophenyl)-3-[4-(propan-2-yl) phenyl] prop-2-en-1-one, utilized X-ray diffraction and Hirshfeld surfaces analysis to understand intermolecular interactions (Salian et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-chloro-2-fluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN.ClH/c10-8-4-3-7(2-1-5-12)9(11)6-8;/h3-4,6H,1-2,5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXACQJVYTICREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate](/img/structure/B1427265.png)
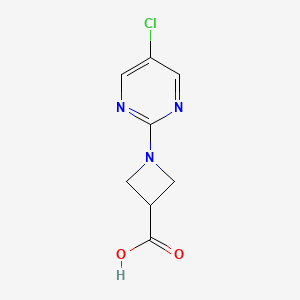

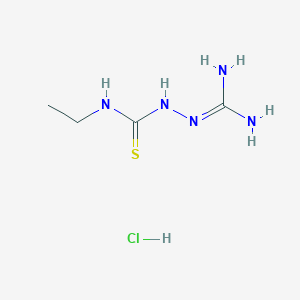
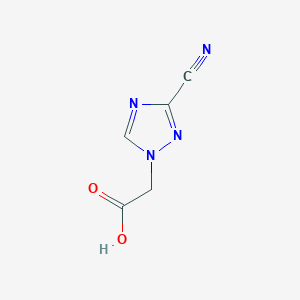
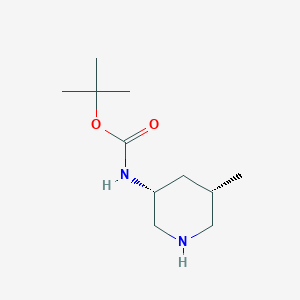
![1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-](/img/structure/B1427275.png)
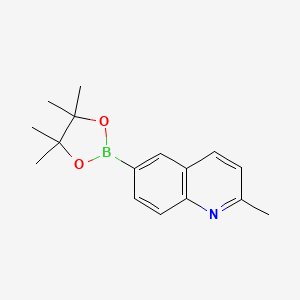
![(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol](/img/structure/B1427277.png)
![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B1427278.png)
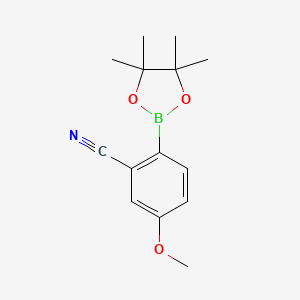
![Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate](/img/structure/B1427283.png)
![2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B1427286.png)
![2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid](/img/structure/B1427287.png)